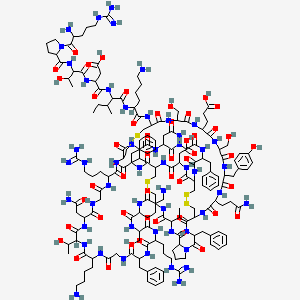

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl

Vue d'ensemble

Description

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is a peptide toxin derived from the venom of the Central Asian scorpion, Buthus eupeus. It is known for its potent and selective inhibition of the human Ether-à-go-go Related Gene (hERG) potassium channels, which are voltage-gated ion channels . The compound has a molecular weight of approximately 4092 Da and consists of 36 amino acids .

Méthodes De Préparation

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.

Cleavage of the peptide: from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Purification: of the crude peptide using high-performance liquid chromatography (HPLC) to achieve a purity of over 98%

Analyse Des Réactions Chimiques

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl undergoes several types of chemical reactions, including:

Applications De Recherche Scientifique

Biochemical Applications

Neurotransmitter Precursor

L-Phenylalanine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its derivatives can enhance neurotransmitter levels, potentially aiding in the treatment of mood disorders and cognitive function enhancement.

Drought Tolerance in Plants

Research has shown that foliar application of L-phenylalanine can improve drought tolerance in plants like Moringa oleifera. A study indicated that treating these plants with L-phenylalanine significantly increased growth, photosynthetic pigments, and essential amino acid content under drought stress conditions .

Pharmaceutical Applications

Pain Management

L-Phenylalanine has been studied for its potential analgesic effects. Research suggests that it may play a role in modulating pain perception, which could lead to new pain management therapies.

Synthesis of Pharmaceuticals

The compound is also utilized in the synthesis of various pharmaceutical agents. For instance, phenylalanine ammonia lyases (PALs) have been employed to synthesize derivatives of phenylalanine from cinnamic acids, showcasing its utility in drug development processes .

Nutritional Applications

Dietary Supplementation

L-Phenylalanine is often included in dietary supplements aimed at enhancing mood and cognitive function. It is particularly beneficial for individuals with phenylketonuria (PKU), as it provides an alternative source of essential amino acids.

Animal Feed

In animal nutrition, L-phenylalanine is added to feed formulations to promote growth and improve feed efficiency. Its role as an essential amino acid makes it vital for livestock health and productivity.

Industrial Applications

Food Industry

L-Phenylalanine is used as a flavor enhancer in the food industry. Its derivatives are also employed in the production of sweeteners like aspartame, which is widely used in low-calorie food products.

Biotechnology

In biotechnology, L-phenylalanine derivatives are explored for their potential in enzyme catalysis and biocatalysis applications. These enzymes can facilitate various biochemical reactions efficiently under mild conditions.

Case Studies and Research Findings

Mécanisme D'action

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl exerts its effects by selectively inhibiting the hERG potassium channels. The positively charged residues in this compound interact with the negatively charged outer vestibule of the hERG channel, blocking the potassium ion flux . This inhibition prolongs the QT interval in the electrocardiogram (ECG), which can lead to cardiac arrhythmias . The binding of this compound to the hERG channel is both state-dependent and reversible .

Comparaison Avec Des Composés Similaires

L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is unique among scorpion toxins due to its high selectivity for hERG channels. Similar compounds include:

Charybdotoxin: Another scorpion toxin that blocks potassium channels but is less selective for hERG channels.

This compound stands out due to its high specificity and potency in blocking hERG channels, making it a valuable tool in cardiovascular and pharmacological research .

Activité Biologique

L-Phenylalanine is an essential amino acid that plays a critical role in various biological processes. This article explores the biological activity of L-phenylalanine, particularly in the context of its structural derivatives and related peptides, focusing on their physiological roles, therapeutic potentials, and mechanisms of action.

Overview of L-Phenylalanine

L-Phenylalanine is a precursor to several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine. It is involved in protein synthesis and is crucial for the production of melanin. The compound's biological activity is influenced by its conversion into tyrosine through the enzyme phenylalanine hydroxylase, which is dependent on tetrahydrobiopterin (BH4) as a cofactor.

-

Vascular Function Restoration :

L-Phenylalanine has been shown to enhance vascular function by activating the GCH1-GFRP protein complex, which is vital for the biosynthesis of BH4. This activation leads to increased nitric oxide (NO) production, reduced oxidative stress, and improved endothelial function in hypertensive models. Studies indicate that oral supplementation with L-phenylalanine can restore vascular health by elevating BH4 levels and enhancing NO bioavailability in spontaneously hypertensive rats . -

Metabolic Regulation in Immune Cells :

Recent research identifies L-phenylalanine as a metabolic checkpoint for Th2 cells, which are involved in allergic responses. Increased levels of intracellular L-phenylalanine have been linked to enhanced glycolysis while inhibiting oxidative phosphorylation (OXPHOS). This metabolic shift affects the proliferation and differentiation of Th2 cells, suggesting potential implications for allergy treatment . -

Self-Assembly and Amyloid Formation :

L-Phenylalanine can self-assemble into amyloid fibrils under specific conditions. This property has been associated with neurotoxic effects in conditions like phenylketonuria (PKU). The self-assembly mechanism is primarily driven by hydrophobic interactions, which can lead to pathological states when aggregation occurs .

Biological Activity Profile

The biological activities of L-phenylalanine and its derivatives can be summarized as follows:

Case Study 1: Restoration of Vascular Function

A study demonstrated that administering L-phenylalanine to spontaneously hypertensive rats resulted in significant improvements in vascular function. The mechanism was attributed to the activation of the GCH1-GFRP complex, leading to increased BH4 levels and enhanced NO production. This suggests that L-phenylalanine could be a viable therapeutic agent for managing hypertension .

Case Study 2: Immune Cell Metabolism

In a study examining T-helper cell metabolism, researchers found that elevated levels of intracellular L-phenylalanine could inhibit Th2 cell proliferation through an IL4I1-dependent mechanism. This finding highlights the potential for targeting amino acid metabolism in treating allergic conditions by modulating immune responses .

Future Directions

Research into the biological activity of L-phenylalanine and its peptides continues to expand, particularly regarding their therapeutic potentials. Future studies may focus on:

- Therapeutic Applications : Exploring the use of L-phenylalanine as a dietary supplement or drug candidate for cardiovascular diseases and allergic disorders.

- Mechanistic Insights : Investigating the detailed biochemical pathways influenced by L-phenylalanine metabolism.

- Peptide Development : Identifying bioactive peptides derived from L-phenylalanine that may exhibit specific therapeutic effects.

Propriétés

IUPAC Name |

4-[[1-[[6-amino-1-[[15,30-bis(4-aminobutyl)-36,81-bis(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-24,75,89-tribenzyl-21,42-bis(3-carbamimidamidopropyl)-56-(2-carboxyethyl)-4-(carboxymethyl)-7-[(1-carboxy-2-phenylethyl)carbamoyl]-33-(1-hydroxyethyl)-18,53,59-tris(hydroxymethyl)-62-[(4-hydroxyphenyl)methyl]-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,96,99-octacosaoxo-84,98-di(propan-2-yl)-9,10,47,48,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,97-octacosazatetracyclo[43.27.14.1412,68.091,95]hectan-50-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C174H261N51O52S6/c1-9-88(6)136(221-152(257)111(73-133(242)243)207-168(273)138(90(8)230)223-163(268)123-47-31-63-224(123)169(274)97(178)41-28-60-188-172(182)183)166(271)201-101(44-24-27-59-177)145(250)213-120-83-281-283-85-122-161(266)219-134(86(2)3)164(269)205-108(70-126(180)233)140(245)193-76-130(237)196-106(66-92-35-16-11-17-36-92)149(254)216-117-80-278-279-81-118(214-147(252)103(53-55-125(179)232)199-150(255)107(67-95-49-51-96(231)52-50-95)203-155(260)116(79-228)211-146(251)104(54-56-131(238)239)200-154(259)115(78-227)212-160(120)265)158(263)208-112(68-93-37-18-12-19-38-93)170(275)225-64-32-48-124(225)162(267)220-135(87(4)5)165(270)218-121(84-282-280-82-119(217-151(256)110(72-132(240)241)204-157(117)262)159(264)209-113(171(276)277)69-94-39-20-13-21-40-94)156(261)198-100(43-23-26-58-176)144(249)210-114(77-226)153(258)197-102(46-30-62-190-174(186)187)143(248)202-105(65-91-33-14-10-15-34-91)139(244)191-74-128(235)194-98(42-22-25-57-175)148(253)222-137(89(7)229)167(272)206-109(71-127(181)234)141(246)192-75-129(236)195-99(142(247)215-122)45-29-61-189-173(184)185/h10-21,33-40,49-52,86-90,97-124,134-138,226-231H,9,22-32,41-48,53-85,175-178H2,1-8H3,(H2,179,232)(H2,180,233)(H2,181,234)(H,191,244)(H,192,246)(H,193,245)(H,194,235)(H,195,236)(H,196,237)(H,197,258)(H,198,261)(H,199,255)(H,200,259)(H,201,271)(H,202,248)(H,203,260)(H,204,262)(H,205,269)(H,206,272)(H,207,273)(H,208,263)(H,209,264)(H,210,249)(H,211,251)(H,212,265)(H,213,250)(H,214,252)(H,215,247)(H,216,254)(H,217,256)(H,218,270)(H,219,266)(H,220,267)(H,221,257)(H,222,253)(H,223,268)(H,238,239)(H,240,241)(H,242,243)(H,276,277)(H4,182,183,188)(H4,184,185,189)(H4,186,187,190) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEMUGXECXBKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)N)C(C)O)CCCCN)CC6=CC=CC=C6)CCCNC(=N)N)CO)CCCCN)C(C)C)CC7=CC=CC=C7)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)CO)CC8=CC=C(C=C8)O)CCC(=O)N)CC9=CC=CC=C9)CC(=O)N)C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C174H261N51O52S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4092 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does BeKm1 interact with its target and what are the downstream effects on cardiac rhythm?

A1: BeKm1 is a peptide inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel []. While the exact mechanism is not detailed in the provided research, it's known that hERG channels play a crucial role in the repolarization phase of the cardiac action potential. Inhibition of these channels by BeKm1 leads to a prolongation of the action potential duration []. This effect can manifest as bradycardia (slow heart rate) and disturbances in cardiac conduction, potentially leading to arrhythmias [].

Q2: What is known about the in vivo efficacy of BeKm1?

A2: The provided research investigated the in vivo efficacy of a caged derivative of BeKm1, meaning the active peptide is released only upon light activation. In zebrafish larvae, uncaging of BeKm1 induced bradycardia and atrio-ventricular desynchrony []. Similarly, in anesthetized rats, illumination of the caged peptide within the right atrium (location of the sino-atrial node, the heart's natural pacemaker) resulted in bradycardia []. Importantly, the study highlights that spatial control of light activation allowed for inducing bradycardia without triggering arrhythmias, a significant advantage over traditional pharmacological approaches [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.